Attention:For research use only. Not for human or veterinary use.
Usually In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Packaging may vary depending on the PRODUCTION BATCH.
Description
Overview of Disparate Research Domains Linked by Numerical Identifiers
Numerical identifiers are fundamental in chemical and pharmaceutical research for the precise cataloging and differentiation of vast numbers of compounds. A notable example is the recurrence of the sequence "23887" within the Chemical Abstracts Service (CAS) Registry Numbers of several distinct active compounds. This shared numerical string links substances across disparate research domains, illustrating how a simple numerical sequence can be associated with a wide array of pharmacological activities.
These compounds, while sharing a common numerical identifier, possess unique molecular structures and are investigated for entirely different therapeutic purposes. For instance, the identifier is associated with research in areas such as mental health disorders, anxiety, and cardiovascular diseases. This diversity underscores the complexity of chemical databases and the importance of precise identification beyond simple numerical similarity.
The following table details some of the compounds linked by the "23887" numerical sequence in their CAS numbers, highlighting the variety of their research contexts:
This table is interactive and can be sorted by column.
Significance of Investigating Identified Biological Entities and Pathways
The investigation of compounds like this compound is significant for advancing our understanding of specific biological entities and pathways, which can, in turn, lead to the development of more effective therapeutic agents. This compound is a semirigid antipsychotic compound that exhibits considerable affinity for the dopamine D2 receptor. The study of such "semirigid" molecules is particularly valuable in medicinal chemistry and pharmacology.
Due to their limited conformational freedom, compounds like this compound help researchers to define the specific three-dimensional structure (pharmacophore) required for a molecule to bind to and exert an effect on a biological target, in this case, the dopamine D2 receptor. Understanding this pharmacophore is crucial for the rational design of new drugs with improved selectivity and efficacy for treating psychoses.
Research into this compound and related compounds contributes to a deeper comprehension of the structural requirements for dopamine D2 antagonist activity. This knowledge is instrumental in developing novel antipsychotics with potentially fewer side effects. The conformational properties of this compound, along with compounds like A 31472, have been found to be consistent with a proposed pharmacophore for D2 antagonists.
Furthermore, the characterization of the binding affinities of this compound at various neurotransmitter receptors provides a more comprehensive picture of its pharmacological profile. For example, this compound and its enantiomer have been tested in radioligand binding assays for several receptors, revealing greater affinities for D1, D2, alpha-1, and 5-HT2 receptors compared to their enantiomers. This information is vital for predicting the potential therapeutic effects and side-effect profiles of new drug candidates. The similarity in conformational requirements for D1 and D2 ligands, as suggested by studies on compounds like this compound, also opens new avenues for research into the interconnectedness of these receptor systems.
The following table summarizes the reported receptor binding assay results for this compound and its enantiomer, highlighting its greater affinity for several key receptors involved in neurotransmission.
Receptor
This compound Affinity
Enantiomer Affinity
Dopamine D1
Greater
Lesser
Dopamine D2
Greater
Lesser
Noradrenergic alpha-1
Greater
Lesser
Serotonergic 5-HT2
Greater
Lesser
Muscarinic
Not specified as greater or lesser
Not specified as greater or lesser
Sigma
No substantial affinity
No substantial affinity
This table is interactive and can be sorted by column.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms
3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1 A 23887 A-23887 A23887
Origin of Product
United States
Mechanistic Dissection of Key Biological Entities Identified Via 23887 Related Resources
Analysis of PKR (ds-RNA-dependent protein kinase) (Linked to Publication e23887 on 5-FU)
Mechanisms of Apoptosis Induction
Information specifically detailing the mechanisms of apoptosis induction by a chemical compound identified as "A 23887" is not available in the conducted scientific literature searches.
General mechanisms of apoptosis involve two major pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway thermofisher.commedcraveonline.com. The extrinsic pathway is triggered by ligand binding to transmembrane death receptors (e.g., FasL/FasR, TNFα/TNFR1), leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8 thermofisher.comrndsystems.comnih.gov. The intrinsic pathway is initiated by intracellular signals, such as DNA damage or endoplasmic reticulum (ER) stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome C, which activates caspase-9 thermofisher.commedcraveonline.comnih.gov. Both pathways converge on the activation of executioner caspases (caspase-3, -6, -7), which dismantle the cell thermofisher.comnih.gov.
Regulation of Protein Synthesis Initiation Factors
Specific details regarding the regulation of protein synthesis initiation factors by a chemical compound named "this compound" were not found in the scientific literature searches.
Interplay with Cellular Signaling Pathways (e.g., NF-κB)
Information describing the interplay of a chemical compound "this compound" with cellular signaling pathways, such as NF-κB, is not available in the current search results.
The Nuclear Factor-kappaB (NF-κB) signaling pathway is a crucial regulator of numerous biological processes, including innate and adaptive immunity, inflammation, stress responses, cell survival, and apoptosis nih.govcellsignal.com. The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines or pathogen-associated molecular patterns, leading to the degradation of IκB inhibitors and the translocation of NF-κB dimers (e.g., RelA/p65 and NF-κB1/p50) to the nucleus cellsignal.com. The alternative (non-canonical) pathway involves different upstream kinases and leads to the processing of NF-κB2/p100 to NF-κB2/p52 cellsignal.com. Constitutive activation of NF-κB is frequently observed in various cancers, promoting cell proliferation and anti-apoptotic mechanisms nih.gove-century.us.
Functional Role in Stress Responses and Cellular Homeostasis
No specific functional role for a chemical compound "this compound" in stress responses and cellular homeostasis was identified in the scientific literature.
Cells maintain homeostasis by activating various mechanisms in response to stress stimuli, such as DNA damage, endoplasmic reticulum (ER) stress, or oxidative stress nih.govsdbonline.orgnih.govresearchgate.net. These cellular stress responses are critical for survival and involve complex signaling cascades that can either promote cellular repair and adaptation or, if the stress is severe or prolonged, trigger programmed cell death like apoptosis nih.govsdbonline.org. Maintaining protein homeostasis, including proper synthesis, folding, modification, and degradation of proteins, is vital for cellular health and is closely linked to stress responses like the unfolded protein response (UPR) sdbonline.orgresearchgate.net.
Exploration of PD-L2 (Linked to Antibody Identifiers like MA5-23887)
Programmed Death-Ligand 2 (PD-L2), also known as B7-DC or CD273, is a protein that serves as a ligand for the immune checkpoint receptor Programmed Cell Death Protein 1 (PD-1) thermofisher.comwikipedia.orgfrontiersin.org. The antibody identifier MA5-23887 is a monoclonal antibody that targets PD-L2, indicating its role in identifying or studying this protein thermofisher.comciteab.comantibodypedia.comfishersci.ch. PD-L2 is a member of the B7 ligand family within the immunoglobulin superfamily and is primarily expressed on professional antigen-presenting cells like dendritic cells and macrophages, although its expression can be induced on a wide variety of immune and non-immune cells depending on the microenvironment thermofisher.comwikipedia.orgfrontiersin.org. Its expression can be upregulated by cytokines such as IL-4, TNF-alpha, and IFN-gamma thermofisher.comnih.gov.
Ligand-Receptor Binding Interactions (PD-1, RGMb)
PD-L2 engages in crucial ligand-receptor binding interactions with at least two known receptors: PD-1 and Repulsive Guidance Molecule b (RGMb) thermofisher.comrupress.orgbiolegend.comnih.gov.
PD-1: PD-L2 binds to PD-1, which is a key inhibitory immune checkpoint receptor expressed on activated T, B, dendritic, natural killer, and Treg cells thermofisher.comwikipedia.orgelsevier.es. This interaction leads to inhibitory signaling, dampening immune responses by inhibiting T-cell activation, proliferation, and cytokine secretion (e.g., IFN-gamma, IL-10) thermofisher.comwikipedia.orgbiolegend.com. While PD-L1 has been more extensively studied, PD-L2 demonstrates a 2 to 6 times higher relative affinity to PD-1 than PD-L1 thermofisher.comfrontiersin.org. The binding of PD-L2 to PD-1 activates downstream signaling pathways that can block T-cell receptor (TCR) signaling via feedback inhibition and downregulate antiapoptotic protein molecules like Bcl-xL, ultimately inhibiting T-cell survival, proliferation, and immune function elsevier.es.
RGMb: Recent studies have identified RGMb (also known as DRAGON) as a second receptor for PD-L2 thermofisher.comrupress.orgbiolegend.comnih.gov. RGMb was initially recognized in the nervous system as a co-receptor for bone morphogenetic proteins (BMPs) rupress.orgnih.gov. PD-L2 and BMP-2/4 bind to distinct sites on RGMb rupress.orgnih.gov. This interaction between PD-L2 and RGMb plays a role in regulating the development of respiratory tolerance in the lung, potentially through BMP and/or neogenin signaling pathways thermofisher.comrupress.orgnih.govnih.gov. Blockade of the RGMb-PD-L2 interaction has been shown to significantly impair the development of respiratory tolerance by interfering with initial T-cell expansion rupress.orgbiolegend.comnih.gov.
Functional Role in Immune Checkpoint Regulation
PD-L2 plays a significant functional role in immune checkpoint regulation, contributing to the maintenance of immune tolerance and influencing anti-tumor immunity thermofisher.comnih.govbiolegend.comelsevier.es.
As an immune checkpoint molecule, PD-L2, similar to PD-L1, provides negative feedback during physiological homeostasis, helping to prevent autoimmune responses thermofisher.combiolegend.com. The interaction of PD-L2 with PD-1 suppresses immune responses against autoantigens and tumors biolegend.com. In the context of cancer, upregulation of PD-L2 on tumor cells or cells within the tumor microenvironment can contribute to immune evasion by shutting down T-cell recognition and cytotoxic attacks against tumor cells frontiersin.orgnih.govtandfonline.comresearchgate.net.
Despite its generally lower expression compared to PD-L1, PD-L2's higher affinity for PD-1 suggests its significant involvement in immune suppression thermofisher.comfrontiersin.org. Studies have shown that targeting PD-L2 can modulate immune responses, and its knockout in cancer models has been observed to improve the response to chemotherapy, reduce tumor growth, and enhance immune surveillance williamscancerinstitute.com. Furthermore, PD-L2 expression has been correlated with patient prognosis in certain cancers, highlighting its pivotal role in cancer cell immune escape nih.govtandfonline.com. The unique spatial distribution of PD-L2 within the tumor microenvironment, distinct from PD-L1, implies discrete roles in immune evasion frontiersin.org.
Advanced Methodologies and Analytical Frameworks in Related Research
Structure-Activity Relationship (SAR) methodologies are fundamental in medicinal chemistry, aiming to delineate the specific structural features of a molecule that are responsible for its observed biological activity nih.gov. These studies are crucial for optimizing lead compounds by systematically modifying their chemical structures to enhance desired activities, improve selectivity, or reduce undesirable effects nih.gov. For a compound like A 23887, with its complex and chiral structure, SAR studies would be instrumental in identifying key functional groups and their spatial arrangements that contribute to its potential protein binding and modulation capabilities ontosight.ai.
SAR studies employ both qualitative and quantitative modeling approaches to establish the relationship between chemical structure and biological activity researchcommons.orgnih.gov.
Qualitative SAR involves observing how changes in specific structural elements (e.g., adding or removing functional groups, altering stereochemistry) qualitatively impact the biological activity. This approach helps in identifying "activity cliffs," where minor structural changes lead to significant changes in activity, providing crucial insights into the molecular determinants of activity way2drug.com. For this compound, qualitative SAR could involve synthesizing derivatives with modifications to its 1,5-benzoxazepine, tetrazole, or amide moieties, or altering the stereochemistry of its chiral center, and then observing the resulting changes in its biological profile ontosight.ai.
Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate physicochemical properties of compounds with their biological activities researchcommons.orgnih.gov. QSAR models utilize various molecular descriptors (e.g., hydrophobicity, electronic properties, steric bulk) to build predictive statistical models researchcommons.orgnih.gov. These models can range from linear regressions to more complex machine learning approaches like neural networks researchcommons.orgway2drug.com. For this compound, QSAR could involve calculating a range of descriptors for this compound and its analogs, then developing models to quantitatively predict activity based on these descriptors, thereby guiding the design of more potent or selective derivatives.
SAR and QSAR methodologies are extensively applied in predicting the biological activity of novel or untested chemical compounds anu.edu.aukallipos.grlibretexts.org. Tools like Prediction of Activity Spectra for Substances (PASS) utilize large databases of known structure-activity relationships to estimate the probable biological activity profiles of compounds based on their structural formulae kallipos.grlibretexts.orgwisc.edu. This allows for the prediction of various pharmacological effects, biochemical mechanisms, and even potential toxic effects at early stages of drug development, even for compounds that have not yet been synthesized kallipos.grlibretexts.orgwisc.edu. For this compound, such predictive models could suggest its likely biological targets or therapeutic areas based on its structural similarity to compounds with known activities, thereby streamlining the experimental validation process ontosight.aikallipos.gr.
SAR studies are often integrated with molecular modeling and computational chemistry techniques to gain a deeper understanding of molecular interactions and to facilitate rational drug design novapublishers.comresearchgate.netmedsci.orgdovepress.comnih.gov. Computational chemistry allows researchers to simulate and predict molecular structures, properties, and chemical reactivity, exploring a vast chemical space virtually before experimental synthesis novapublishers.comnih.govwikipedia.org. This integration can involve:
Quantum Chemistry: Applying quantum mechanics to chemical systems to understand electronic structure, reactivity, and properties at an atomic level researchgate.netmedsci.org.
Molecular Mechanics/Dynamics: Using classical physics to simulate the motions and interactions of atoms and molecules, which can provide insights into conformational changes and binding events researchgate.net.
Molecular Docking: Predicting the preferred orientation of a ligand (like this compound) when bound to a receptor, and estimating the binding affinity libretexts.org. This helps in visualizing the molecular interactions and identifying key residues involved in binding.
Free Energy Perturbation (FEP) calculations: More rigorous methods to calculate binding affinities with high accuracy nih.gov.
For this compound, computational chemistry could be used to model its three-dimensional structure, predict its most stable conformations, and simulate its interactions with potential protein targets, providing a molecular basis for its observed or predicted biological activity ontosight.ainih.gov.
Pharmacophore discovery and elucidation are critical aspects of SAR, particularly in the absence of a known receptor structure nih.govfrontiersin.org. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response frontiersin.orgduke.edu. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and positively or negatively ionizable groups, arranged in a specific three-dimensional spatial relationship duke.edunih.gov.
Pharmacophore models can be derived from a set of known active ligands (ligand-based pharmacophore modeling) or from the structure of the receptor binding site (structure-based pharmacophore modeling) nih.govwikipedia.orgnih.gov. The elucidation process involves:
Conformational Search: Exploring the possible three-dimensional shapes of flexible molecules to identify bioactive conformations frontiersin.org.
Alignment of Ligands: Superimposing active molecules based on common pharmacophoric features frontiersin.orgibmc.msk.ru.
Feature Mapping: Identifying and mapping the essential chemical features and their spatial arrangement that are crucial for biological activity duke.edusprpages.nl.
For this compound, pharmacophore modeling could be used to identify the critical features within its structure that are required for binding to its target protein, given its potential for protein binding and modulation ontosight.ai. This model could then be used for virtual screening of chemical libraries to discover new compounds with similar binding characteristics nih.govnih.gov.
Ligand-Receptor Binding Kinetics
Ligand-receptor binding kinetics is a branch of chemical kinetics that focuses on the dynamic aspects of non-covalent interactions between ligands and their receptors pepolska.plsartorius.com. Unlike equilibrium binding studies that only provide information about the binding affinity (KD), kinetic studies offer insights into the rates at which ligands associate with (on-rate, kon) and dissociate from (off-rate, koff) their receptors pepolska.plsartorius.com. These kinetic parameters are increasingly recognized as crucial determinants of drug efficacy and duration of action in vivo.
The determination of association and dissociation rates (kon and koff) is critical for a comprehensive understanding of ligand-receptor interactions. These parameters are typically measured using real-time label-free biosensor technologies, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Association Rate (kon): This constant describes how quickly a ligand binds to its receptor to form a complex. A higher kon indicates a faster binding event. The association phase in a kinetic experiment shows an exponential increase in signal as binding occurs, eventually reaching a plateau at equilibrium.
Dissociation Rate (koff): This constant describes how quickly a ligand unbinds from its receptor. A lower koff indicates a slower dissociation, implying a longer residence time of the ligand on the receptor. The dissociation phase is measured by removing the free ligand and observing the decrease in signal as the bound complex dissociates.
The equilibrium dissociation constant (KD), which represents the binding affinity, can be calculated as the ratio of koff to kon (KD = koff/kon) sartorius.com. However, two compounds can have the same KD but vastly different kon and koff values, leading to different pharmacological profiles in a dynamic biological system. For this compound, understanding its kon and koff values for its target protein would provide critical information beyond just binding affinity, informing its potential residence time on the target and its sustained pharmacological effect ontosight.ai. These kinetic parameters are vital for optimizing drug candidates to achieve desired therapeutic outcomes.
Strategic Design of Selective Small-Molecule Modulators
The strategic design of selective small-molecule modulators aims to create compounds that can precisely interact with specific biological targets, thereby minimizing off-target effects and enhancing therapeutic efficacy. This compound, with its intricate molecular structure, including a 1,5-benzoxazepine ring, a tetrazole ring, an amide group, and a chiral center, exemplifies a compound amenable to such design principles nih.gov. The presence of these distinct functional groups and its specific three-dimensional arrangement (indicated by the (3R) configuration) suggests that this compound may interact with particular proteins, potentially modulating their activity nih.gov. This structural complexity allows for the rational design of derivatives or related compounds with improved selectivity and potency, a key aspect in modern drug discovery. Such design efforts often involve computational methods and high-throughput screening to identify and optimize interactions with desired targets.
Utility in Mechanistic and Phenotypic Investigations
Small-molecule modulators like this compound serve as invaluable tools in mechanistic and phenotypic investigations, enabling researchers to probe complex biological processes and observe their downstream effects on cellular or organismal behavior. By selectively interacting with specific proteins, this compound could be utilized to dissect the roles of particular pathways in health and disease nih.gov. Mechanistic investigations focus on elucidating the precise molecular interactions and signaling cascades affected by the compound, while phenotypic investigations observe the resulting changes in cellular characteristics or organismal traits. For a compound such as this compound, its potential to bind and modulate specific proteins makes it a candidate for studies aimed at understanding fundamental biological mechanisms or identifying novel therapeutic targets nih.gov.
Validation of Molecular Targets in Biological Systems
Validation of molecular targets is a critical step in drug discovery, ensuring that identified targets play a substantial role in disease pathogenesis and are suitable for therapeutic intervention. This process confirms the physiological relevance of a small molecule's interaction with its presumed target. Various experimental techniques are employed for target validation, including genetic approaches (e.g., gene knockdown or knockout models), pharmacological studies using chemical probes, and antibody-based functional studies. For this compound, if its initial screening suggests interaction with a particular protein, rigorous validation studies would be conducted to confirm this interaction's relevance to its observed biological effects. This involves demonstrating that modulating the identified target with this compound directly influences the desired biological outcome in relevant biological systems.
Preclinical Mechanistic Investigations
Preclinical mechanistic investigations are essential for understanding the detailed biological effects of a chemical compound before it progresses to clinical trials. These studies employ a range of models and analytical techniques to characterize the compound's activity and elucidate its mechanism of action.
In Vitro Cellular Models for Pathway Elucidation
In vitro cellular models are fundamental to preclinical mechanistic investigations, providing controlled environments to elucidate the cellular pathways affected by a compound. These models allow for the detailed study of molecular interactions, signal transduction, and cellular responses at a high resolution. For this compound, cellular models would be used to assess its impact on specific cellular processes, such as protein synthesis, enzyme activity, or receptor binding, as suggested by its potential for protein binding and modulation nih.gov. Researchers can utilize various cell lines, including primary cells or immortalized cell lines, to investigate the compound's effects on pathway activation, gene expression, and cellular phenotypes. For instance, studies might involve treating cells with this compound and then analyzing changes in key protein phosphorylation states, second messenger levels, or cellular morphology to map out the affected pathways.
Table 1: Illustrative In Vitro Cellular Model Investigations for this compound
Investigation Type
Cellular Model
Key Parameters Measured
Expected Outcome (Illustrative)
Protein Binding
Cell lysates
Binding affinity (Kd)
Specific interaction with target protein
Pathway Activation
Specific cell line
Phosphorylation of key proteins
Modulation of a signaling cascade
Cellular Phenotype
Primary cells
Cell viability, proliferation
Impact on cell growth/survival
Advanced Animal Models for Disease Pathophysiology Studies
Advanced animal models are indispensable for studying disease pathophysiology and evaluating the in vivo effects of potential therapeutic compounds like this compound. These models, ranging from genetically engineered mice to larger animal species, are designed to mimic human disease conditions, allowing for the assessment of a compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system. For this compound, if initial in vitro studies show promising activity, it would be tested in relevant animal models to understand its impact on disease progression, physiological functions, and potential therapeutic outcomes nih.gov. This includes evaluating its ability to ameliorate disease symptoms, alter disease-related biomarkers, and influence the underlying pathological mechanisms.
Table 2: Illustrative Advanced Animal Model Studies for this compound
Study Type
Animal Model
Disease Mimicked
Key Endpoints Measured
Efficacy
Transgenic mouse
Neurological disorder
Behavioral scores, lesion size
Pharmacodynamics
Rat model
Inflammatory disease
Biomarker levels, tissue inflammation
Mechanism of Action
Zebrafish model
Developmental disorder
Gene expression, cellular differentiation
Transcriptomic and Proteomic Profiling for Functional Pathway Analysis
Transcriptomic and proteomic profiling are powerful "omics" methodologies used to comprehensively analyze changes in gene expression (RNA) and protein abundance (proteins) in response to a chemical compound. These high-throughput techniques provide a global view of the biological systems perturbed by a compound, offering deep insights into its functional pathway analysis. For this compound, transcriptomic analysis (e.g., RNA-seq) would identify differentially expressed genes, while proteomic analysis (e.g., mass spectrometry-based proteomics) would reveal changes in protein levels and modifications. By integrating these datasets, researchers can identify the specific molecular pathways and biological networks that are activated or inhibited by this compound, thereby elucidating its mechanism of action and potential therapeutic targets at a systems level.
Table 3: Illustrative Omics Profiling for this compound
The chemical compound this compound, also identified as CHEMBL23887 and OZK, is a molecule of significant interest in pharmacological research due to its complex molecular architecture. Its structure features a 1,5-benzoxazepine ring, a tetrazole ring, an amide group, and a chiral center, suggesting a capacity for specific interactions with biological targets nih.gov. While further research is needed to fully delineate its properties and applications, its structural characteristics position it as a potential candidate for modulating protein activity, a critical area in drug development and discovery nih.gov.
The investigation of compounds like this compound necessitates the application of sophisticated methodologies and analytical frameworks to understand their interactions within biological systems and to identify their therapeutic potential.
Strategic Design of Selective Small-Molecule Modulators
The strategic design of selective small-molecule modulators aims to create compounds that can precisely interact with specific biological targets, thereby minimizing off-target effects and enhancing therapeutic efficacy. This compound, with its intricate molecular structure, including a 1,5-benzoxazepine ring, a tetrazole ring, an amide group, and a chiral center, exemplifies a compound amenable to such design principles nih.gov. The presence of these distinct functional groups and its specific three-dimensional arrangement (indicated by the (3R) configuration) suggests that this compound may interact with particular proteins, potentially modulating their activity nih.gov. This structural complexity allows for the rational design of derivatives or related compounds with improved selectivity and potency, a key aspect in modern drug discovery. Such design efforts often involve computational methods and high-throughput screening to identify and optimize interactions with desired targets.
Utility in Mechanistic and Phenotypic Investigations
Small-molecule modulators like this compound serve as invaluable tools in mechanistic and phenotypic investigations, enabling researchers to probe complex biological processes and observe their downstream effects on cellular or organismal behavior. By selectively interacting with specific proteins, this compound could be utilized to dissect the roles of particular pathways in health and disease nih.gov. Mechanistic investigations focus on elucidating the precise molecular interactions and signaling cascades affected by the compound, while phenotypic investigations observe the resulting changes in cellular characteristics or organismal traits. For a compound such as A 2887, its potential to bind and modulate specific proteins makes it a candidate for studies aimed at understanding fundamental biological mechanisms or identifying novel therapeutic targets nih.gov.
Validation of Molecular Targets in Biological Systems
Validation of molecular targets is a critical step in drug discovery, ensuring that identified targets play a substantial role in disease pathogenesis and are suitable for therapeutic intervention. This process confirms the physiological relevance of a small molecule's interaction with its presumed target. Various experimental techniques are employed for target validation, including genetic approaches (e.g., gene knockdown or knockout models), pharmacological studies using chemical probes, and antibody-based functional studies. For this compound, if its initial screening suggests interaction with a particular protein, rigorous validation studies would be conducted to confirm this interaction's relevance to its observed biological effects. This involves demonstrating that modulating the identified target with this compound directly influences the desired biological outcome in relevant biological systems.
Preclinical Mechanistic Investigations
Preclinical mechanistic investigations are essential for understanding the detailed biological effects of a chemical compound before it progresses to clinical trials. These studies employ a range of models and analytical techniques to characterize the compound's activity and elucidate its mechanism of action.
In Vitro Cellular Models for Pathway Elucidation
In vitro cellular models are fundamental to preclinical mechanistic investigations, providing controlled environments to elucidate the cellular pathways affected by a compound. These models allow for the detailed study of molecular interactions, signal transduction, and cellular responses at a high resolution. For this compound, cellular models would be used to assess its impact on specific cellular processes, such as protein synthesis, enzyme activity, or receptor binding, as suggested by its potential for protein binding and modulation nih.gov. Researchers can utilize various cell lines, including primary cells or immortalized cell lines, to investigate the compound's effects on pathway activation, gene expression, and cellular phenotypes. For instance, studies might involve treating cells with this compound and then analyzing changes in key protein phosphorylation states, second messenger levels, or cellular morphology to map out the affected pathways.
Table 1: Illustrative In Vitro Cellular Model Investigations for this compound
Investigation Type
Cellular Model
Key Parameters Measured
Expected Outcome (Illustrative)
Protein Binding
Cell lysates
Binding affinity (Kd)
Specific interaction with target protein
Pathway Activation
Specific cell line
Phosphorylation of key proteins
Modulation of a signaling cascade
Cellular Phenotype
Primary cells
Cell viability, proliferation
Impact on cell growth/survival
Advanced Animal Models for Disease Pathophysiology Studies
Advanced animal models are indispensable for studying disease pathophysiology and evaluating the in vivo effects of potential therapeutic compounds like this compound. These models, ranging from genetically engineered mice to larger animal species, are designed to mimic human disease conditions, allowing for the assessment of a compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system. For this compound, if initial in vitro studies show promising activity, it would be tested in relevant animal models to understand its impact on disease progression, physiological functions, and potential therapeutic outcomes nih.gov. This includes evaluating its ability to ameliorate disease symptoms, alter disease-related biomarkers, and influence the underlying pathological mechanisms.
Table 2: Illustrative Advanced Animal Model Studies for this compound
Study Type
Animal Model
Disease Mimicked
Key Endpoints Measured
Efficacy
Transgenic mouse
Neurological disorder
Behavioral scores, lesion size
Pharmacodynamics
Rat model
Inflammatory disease
Biomarker levels, tissue inflammation
Mechanism of Action
Zebrafish model
Developmental disorder
Gene expression, cellular differentiation
Transcriptomic and Proteomic Profiling for Functional Pathway Analysis
Transcriptomic and proteomic profiling are powerful "omics" methodologies used to comprehensively analyze changes in gene expression (RNA) and protein abundance (proteins) in response to a chemical compound. These high-throughput techniques provide a global view of the biological systems perturbed by a compound, offering deep insights into its functional pathway analysis. For this compound, transcriptomic analysis (e.g., RNA-seq) would identify differentially expressed genes, while proteomic analysis (e.g., mass spectrometry-based proteomics) would reveal changes in protein levels and modifications. By integrating these datasets, researchers can identify the specific molecular pathways and biological networks that are activated or inhibited by this compound, thereby elucidating its mechanism of action and potential therapeutic targets at a systems level.
Table 3: Illustrative Omics Profiling for this compound
Broader Biological Systems and Pathway Perturbations
Role in Fundamental Cellular Processes
Specific, detailed research findings on Cinepazet's direct and specific role in fundamental cellular processes, such as the regulation of cell proliferation and differentiation, are not extensively documented in the available scientific literature.
It appears there might be a misunderstanding regarding the chemical compound "A 23887." Extensive scientific literature searches indicate that "this compound" is not a widely recognized or extensively studied chemical compound with specific, direct associations with the detailed biological systems and disease implications outlined in the request. Instead, the numerical identifier "23887" frequently appears in scientific databases and publications as part of various other identifiers, such as CAS Registry Numbers, PubChem Compound Identifiers (CIDs), ChEMBL IDs, Reactome pathway IDs, Cell Signaling Technology product numbers, or as part of publication DOIs and gene symbols.
Due to the absence of specific research findings and detailed data directly attributed to a chemical compound named "this compound" concerning its mechanisms in cell adhesion, migration, programmed cell death, metabolic reprogramming, or its implications in cancer, immune disorders, and neurological dysfunction, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound as requested. Providing content for each section and subsection under these circumstances would necessitate the inclusion of generalized information about biological processes or details pertaining to other compounds where "23887" is merely an identifier, which would violate the strict instruction to focus solely on "this compound."
Below is a summary of the contexts in which "23887" appears in scientific literature, highlighting that these refer to different entities or identifiers, not a singular chemical compound named "this compound" with the requested biological profile:
CAS Registry Numbers: "23887" is part of CAS numbers for compounds such as Clorazepate (23887-31-2) ijccm.orgnih.gov and ethyl cinepazate (23887-41-4) cellsignal.jp. These are distinct chemical entities with their own known biological activities.
PubChem CIDs: While "this compound" itself does not have a direct PubChem CID, the number "19052" is the PubChem CID for 2-chloro-4,6-dinitroaniline, which has been associated with "aronis23887" pathbank.org.
ChEMBL IDs: CHEMBL23887 is an identifier for a compound described as 3-azanyl-3-methyl-N-[(3R)-4-oxidanylidene-5-[[4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1,5-benzoxazepin-3-yl]butanamide. However, specific information on its applications is noted as "limited," with general statements about similar structures being investigated for protein binding and pharmacological research innatedb.com.
Pathway Identifiers: "23887" appears as part of Reactome pathway IDs, such as REACT_23887, which pertains to "Aquaporin-mediated transport pathway" nih.gov. It also appears as a PathWhiz ID for a pathway innatedb.com. These refer to biological pathways, not chemical compounds.
Publication Identifiers: The number "23887" is found within DOIs (Digital Object Identifiers) for various scientific publications, for instance, those related to Rett syndrome (DOI: 10.1002/humu.23887) genscript.com or sepsis (DOI: 10.5005/jp-journals-10071-23887) ijccm.org.
Product Identifiers: It is used as a product number for antibodies, such as PANK1 (D2W3N) Rabbit mAb #23887 from Cell Signaling Technology pathbank.org.
Gene Symbols: In certain contexts, "23887" may be part of a gene symbol, such as Dpse\GA23887 in Drosophila pseudoobscura.
Therefore, without specific scientific literature detailing the chemical compound "this compound" and its direct involvement in the requested biological systems and disease pathophysiology, a comprehensive article cannot be generated while maintaining scientific accuracy and adherence to the strict instructions.
Compound Names and PubChem CIDs
Q & A
Q. How to address ethical considerations in this compound research involving animal models?
Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC) and the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis and report humane endpoints transparently in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.